molecular formula C7H10N2O B13322569 (1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol

(1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol

Cat. No.: B13322569
M. Wt: 138.17 g/mol
InChI Key: FLYWNSMGGSBXLK-SSDOTTSWSA-N
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Description

(1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol: is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and a suitable chiral amine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired chiral product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: Formed through oxidation.

    Amine Derivatives: Formed through reduction.

    Substituted Pyridine Derivatives: Formed through substitution reactions.

Scientific Research Applications

(1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol: The enantiomer of (1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol, with similar but distinct properties.

    2-amino-1-(pyridin-3-yl)ethan-1-ol: A structural isomer with the amino group attached to a different position on the pyridine ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the position of the amino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(1R)-2-amino-1-pyridin-2-ylethanol

InChI

InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2/t7-/m1/s1

InChI Key

FLYWNSMGGSBXLK-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@@H](CN)O

Canonical SMILES

C1=CC=NC(=C1)C(CN)O

Origin of Product

United States

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